Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Description
Structural Taxonomy of Polyheterocyclic Systems
Pyrrolone-Thiazole Hybrid Architectures in Modern Medicinal Chemistry
Pyrrolone-thiazole hybrids represent a critical class of bioactive molecules due to their synergistic electronic and steric properties. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, provides a robust platform for hydrogen bonding and π-π stacking interactions. When fused with a pyrrolone moiety—a γ-lactam derivative with inherent hydrogen-bonding capacity—the hybrid scaffold gains enhanced rigidity and metabolic stability. For instance, the dihydro-pyrrolone ring in this compound introduces a ketone group at position 5, which may participate in polar interactions with enzymatic active sites.
Recent studies highlight the utility of such hybrids in addressing multidrug resistance. Thiazole-linked pyrrolones have demonstrated improved efficacy against antimicrobial and anticancer targets by modulating efflux pump inhibition and ATP-binding cassette transporters. The allyl ester at the thiazole’s 5-position further introduces hydrolytic lability, potentially serving as a prodrug strategy to enhance bioavailability.
Table 1: Key Structural Features of Pyrrolone-Thiazole Hybrids
| Feature | Role in Bioactivity | Example in Target Compound |
|---|---|---|
| Thiazole core | Electronic diversity, H-bond acceptor | 4-Methylthiazole-5-carboxylate |
| Pyrrolone ring | Rigidity, metabolic stability | 4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrol |
| Allyl ester | Prodrug potential | Allyl carboxylate at position 5 |
Strategic Positioning of Methoxy, Fluoro, and Methyl Substituents
The compound’s substitution pattern exemplifies rational design to balance electronic and steric effects:
- 3,4-Dimethoxyphenyl group : Positioned at the pyrrolone’s 2-position, the methoxy substituents enhance lipophilicity and enable π-stacking with aromatic residues in target proteins. Methoxy groups also modulate electron density, potentially stabilizing charge-transfer complexes in enzyme active sites.
- 3-Fluoro-4-methylbenzoyl moiety : The fluorine atom at the benzoyl group’s 3-position introduces electron-withdrawing effects, polarizing adjacent bonds and improving binding affinity through halogen bonding. Concurrently, the 4-methyl group increases steric bulk, potentially shielding the molecule from oxidative metabolism.
- 4-Methylthiazole : The methyl group at the thiazole’s 4-position enhances lipophilicity, favoring membrane penetration and cellular uptake.
These substitutions collectively optimize the compound’s pharmacodynamic profile, as evidenced by analogous structures showing improved inhibition constants (e.g., fluorinated cyclopropane derivatives achieving IC₅₀ values <1 μM).
Historical Development of Multifunctional Heterocyclic Scaffolds
The evolution of polyheterocyclic systems traces to early 20th-century efforts to combine bioactive fragments into single scaffolds. The Hantzsch thiazole synthesis (1887) laid the groundwork for integrating thiazoles into complex architectures. By the 1990s, advances in cyclocondensation techniques enabled the fusion of pyrrolones with thiazoles, yielding hybrids with dual mechanisms of action.
A pivotal shift occurred with the adoption of (3 + 2) heterocyclization strategies, which allowed precise control over regioselectivity in thiazole-pyrrolone systems. For example, phenacyl bromide-mediated cyclization of thiosemicarbazones became a cornerstone for generating substituted thiazoles. Modern iterations employ microwave-assisted synthesis and flow chemistry to achieve higher yields and purity, as demonstrated in the preparation of 4-(3,4,5-trimethoxyphenyl)thiazole derivatives.
Pharmacophoric Significance of Combined Pyrrolone and Thiazole Moieties
The conjugation of pyrrolone and thiazole moieties creates a multifunctional pharmacophore with distinct advantages:
- Electronic complementarity : The thiazole’s electron-deficient π-system interacts with electron-rich protein domains, while the pyrrolone’s lactam group serves as a hydrogen-bond donor.
- Conformational restraint : The fused ring system reduces rotational freedom, pre-organizing the molecule for target binding.
- Synergistic bioactivity : Thiazole-pyrrolone hybrids exhibit enhanced antimicrobial and anticancer activity compared to isolated fragments, as seen in derivatives inhibiting BRAF V600E with IC₅₀ values <0.2 μM.
For instance, 2-(3-aryl-5-thienylpyrazolyl)thiazoles show 10-fold greater potency against MCF-7 breast cancer cells than parent thiazoles, underscoring the scaffold’s versatility. The target compound’s 3-fluoro-4-methylbenzoyl group may further potentiate activity by mimicking natural substrate motifs in cytochrome P450 enzymes.
Properties
CAS No. |
617697-33-3 |
|---|---|
Molecular Formula |
C28H25FN2O7S |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H25FN2O7S/c1-6-11-38-27(35)25-15(3)30-28(39-25)31-22(16-9-10-19(36-4)20(13-16)37-5)21(24(33)26(31)34)23(32)17-8-7-14(2)18(29)12-17/h6-10,12-13,22,32H,1,11H2,2-5H3/b23-21+ |
InChI Key |
TURRYRITYKEGJO-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OC)OC)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OC)OC)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrrole moiety, and finally, the attachment of the allyl group. Each step requires specific reagents and conditions, such as:
Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Pyrrole Synthesis: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Final Coupling: The final step involves coupling the synthesized intermediates under conditions that may include the use of catalysts like palladium or copper, and solvents such as dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiazole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Anticancer Activity
Recent studies suggest that compounds similar to Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exhibit significant anticancer properties. For instance, derivatives have been noted for their ability to inhibit tumor growth in various cancer models. Specifically, a related compound demonstrated dose-dependent inhibition of colon tumor growth in mice, indicating potential therapeutic benefits in treating colorectal cancer .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, particularly through modulation of inflammatory pathways such as NF-kB and STAT3. Such mechanisms are critical in the development of chronic inflammation-related diseases and cancers .
Antifungal Activity
Research indicates that thiazole derivatives possess antifungal properties. The incorporation of specific functional groups in the compound's structure may enhance its efficacy against fungal pathogens, making it a candidate for antifungal drug development .
Enzyme Inhibition
Compounds with similar structures have shown promise as enzyme inhibitors, particularly against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's disease. Inhibitors targeting these enzymes can help manage symptoms by increasing acetylcholine levels in the synaptic cleft .
Potential for Drug Development
The unique molecular structure of this compound positions it as a promising lead for new drug candidates. Ongoing research into its synthetic pathways and biological activity could yield novel therapeutic agents targeting various diseases.
Synthetic Routes
The synthesis of this compound involves multiple steps including the formation of thiazole rings and incorporation of allyl groups. Methods such as microwave-assisted synthesis and solvent-free reactions are being explored to enhance yield and reduce reaction times .
Characterization Techniques
Characterization of the compound typically employs techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography to confirm structural integrity and purity . These techniques are essential for understanding the compound's properties and behavior in biological systems.
Mechanism of Action
The mechanism of action of Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s various functional groups can form hydrogen bonds, hydrophobic interactions, and covalent bonds with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of the targets, leading to biological effects such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Electronic and Steric Effects
The table below highlights key differences between the target compound and structurally similar molecules:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target’s 3,4-dimethoxyphenyl group enhances electron density compared to 4-chlorophenyl (Cl, electron-withdrawing) or 3-fluorophenyl (F, moderate withdrawal) . This may improve binding to electron-deficient biological targets.
- Ester Group Impact : The allyl ester in the target compound offers greater metabolic resistance compared to methyl esters (e.g., 618072-65-4), which are prone to hydrolysis .
- Benzoyl Modifications : The 3-fluoro-4-methylbenzoyl group in the target balances lipophilicity and steric effects, unlike bulkier substituents like 4-butoxybenzoyl (617695-24-6) .
Crystallographic and Conformational Analysis
- Isostructurality : Analogs such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)... () crystallize in triclinic systems (P¯1 symmetry) with two independent molecules per asymmetric unit. The target likely adopts a similar planar conformation, except for the perpendicular orientation of one fluorophenyl group .
- Planarity Disruption : The 3,4-dimethoxyphenyl substituent may introduce slight torsional strain compared to simpler phenyl groups, affecting packing efficiency and melting points .
Biological Activity
Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 552.58 g/mol. Its structure incorporates multiple functional groups, including thiazole, pyrrole, and methoxy phenyl moieties, which are known to influence biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 552.58 g/mol |
| Key Functional Groups | Thiazole, Pyrrole, Methoxy Phenyl |
| CAS Number | 617697-33-3 |
Anticancer Properties
Research indicates that compounds with thiazole and pyrrole structures exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of various signaling pathways, including the Bcl-2 family proteins, which regulate apoptosis.
- Case Study : A study on thiazole derivatives demonstrated that they could effectively inhibit the growth of cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia), showing IC50 values comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of electron-donating groups that enhance its interaction with microbial targets.
- In vitro Studies : Similar thiazole-based compounds have shown significant antibacterial and antifungal activities against a range of pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Candida albicans with promising results .
- Mechanism : The antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes involved in cell wall synthesis.
Antioxidant Activity
Compounds containing methoxy groups are often associated with antioxidant properties, which can protect cells from oxidative stress.
- Research Findings : Studies have demonstrated that thiazole derivatives exhibit strong free radical scavenging activity. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative stress .
Drug Development Potential
Given its diverse biological activities, this compound represents a promising candidate for drug development in oncology and infectious disease therapy.
Safety and Toxicology
While preliminary studies show significant efficacy, further research is necessary to evaluate the safety profile and potential toxicity of this compound in vivo. Toxicological assessments are critical for determining the therapeutic index and guiding clinical applications.
Q & A
Basic Question: What methodologies are recommended for designing a synthetic pathway for this compound?
Answer:
The synthesis of this compound requires a multi-step approach, leveraging regioselective functionalization and heterocyclic ring formation. Key steps include:
- Core template assembly : Start with a 1,5-diarylpyrazole or pyrrolidine core, as seen in analogous compounds, to ensure structural integrity .
- Condensation reactions : Use fluorinated and methoxy-substituted precursors to introduce the 3-fluoro-4-methylbenzoyl and 3,4-dimethoxyphenyl groups .
- Protection/deprotection strategies : Safeguard hydroxyl and carboxylate groups during reactive steps, as demonstrated in allyl ester syntheses .
Computational reaction path searches (e.g., quantum chemical calculations) can identify optimal intermediates and reduce trial-and-error experimentation .
Basic Question: How can computational tools enhance the synthesis and characterization of this compound?
Answer:
- Reaction path prediction : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates, narrowing viable synthetic routes .
- Virtual spectroscopy : Predict NMR/IR spectra using software like Gaussian or COMSOL Multiphysics to cross-validate experimental data .
- Machine learning : Train models on existing heterocyclic reaction databases to prioritize high-yield conditions .
Advanced Question: How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Answer:
- Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response surface methodology (RSM) : Map non-linear relationships between variables (e.g., reaction time vs. yield) to locate maxima/minima .
- Robustness testing : Introduce controlled noise (e.g., ±5% reagent variation) to ensure reproducibility under industrial constraints .
Advanced Question: How should researchers resolve contradictions in spectral data during structural validation?
Answer:
- Multi-technique cross-validation : Combine / NMR, HRMS, and X-ray crystallography to confirm regiochemistry and stereochemistry .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., fluorinated pyrrolidine derivatives) to identify anomalous peaks .
- Dynamic NMR studies : Probe temperature-dependent shifts to detect conformational equilibria or tautomerism .
Advanced Question: What role can AI play in accelerating reaction optimization?
Answer:
- Autonomous laboratories : Implement AI-driven platforms (e.g., closed-loop systems) to iteratively adjust parameters like stoichiometry and pH in real time .
- Generative models : Predict novel catalysts or solvents using graph neural networks trained on reaction databases .
- Failure analysis : Use natural language processing (NLP) to extract insights from unsuccessful experimental logs .
Advanced Question: What reactor design considerations are critical for scaling up this synthesis?
Answer:
- Membrane reactors : Enhance selectivity by separating intermediates in multi-step reactions (e.g., continuous flow systems) .
- Non-isothermal modeling : Simulate heat transfer in exothermic steps (e.g., cyclization) to prevent thermal runaway .
- Particle engineering : Optimize mixing via computational fluid dynamics (CFD) to mitigate localized concentration gradients .
Advanced Question: How can researchers ensure data integrity in high-throughput experimentation?
Answer:
- Blockchain-enabled databases : Immutably log experimental parameters and outcomes to prevent tampering .
- Automated metadata tagging : Use AI to link raw data (e.g., chromatograms) with contextual variables (e.g., humidity, batch number) .
- Statistical outlier detection : Apply Grubbs’ test or Mahalanobis distance to flag anomalous runs for re-evaluation .
Advanced Question: What strategies improve enantioselectivity in asymmetric steps of this synthesis?
Answer:
- Chiral ligand screening : Test bis-oxazoline or phosphine ligands for transition-metal-catalyzed steps, guided by mechanistic DFT studies .
- Kinetic resolution : Use enzyme-catalyzed reactions (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Microreactor arrays : Perform parallel screening of chiral auxiliaries under varying flow rates and temperatures .
Advanced Question: How can degradation pathways be elucidated under environmental conditions?
Answer:
- Forced degradation studies : Expose the compound to UV light, oxidative agents (e.g., HO), and hydrolytic conditions (pH 1–13) to identify labile groups .
- LC-QTOF-MS analysis : Characterize degradation products via high-resolution mass fragmentation patterns .
- Computational lifetime modeling : Predict half-lives using QSAR models trained on atmospheric fate data .
Advanced Question: What methodologies validate the biological relevance of this compound in early-stage research?
Answer:
- Target engagement assays : Use SPR or ITC to measure binding affinity to purported targets (e.g., enzymes in the pyrrolidine pathway) .
- Metabolomic profiling : Track cellular uptake and metabolic fate via NMR or radiolabeling .
- Cheminformatic prioritization : Rank analogs using ADMET prediction tools to exclude compounds with poor pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
